Przewaquinone A

Übersicht

Beschreibung

Przewaquinon A ist ein lipophiles Diterpenchinon, das hauptsächlich in der Pflanze Salvia przewalskii vorkommt. Diese Verbindung hat aufgrund ihrer starken Hemmwirkung auf die Gefäßkontraktion großes Interesse geweckt . Es ist bekannt für seine einzigartige chemische Struktur und seine biologischen Aktivitäten, was es zu einem Gegenstand intensiver Forschung in verschiedenen wissenschaftlichen Bereichen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Przewaquinon A kann durch mehrere Schritte synthetisiert werden, die Säulenchromatographie und bioassay-gestützte Fraktionierungsmethoden umfassen. Die analytischen Daten der synthetischen Zielverbindung sind identisch mit denen des natürlichen Przewaquinons A . Die Herstellung beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und die Verwendung verschiedener Lösungsmittel und Reagenzien, um die gewünschte Reinheit und Konzentration zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Przewaquinon A beinhaltet die Extraktion aus dem Naturprodukt Salvia przewalskii. Das Verfahren umfasst das Einweichen des Naturprodukts, gefolgt von der Trennung und Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC) und anderer moderner Techniken .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Przewaquinon A unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Przewaquinon A verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie DMSO. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Przewaquinon A gebildet werden, sind verschiedene Derivate, die eine verbesserte biologische Aktivität aufweisen. Diese Derivate werden oft in weiteren wissenschaftlichen Forschungen und Anwendungen eingesetzt.

Wissenschaftliche Forschungsanwendungen

Przewaquinon A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung von Diterpenchinonen verwendet. In der Biologie wurde gezeigt, dass es die Proliferation verschiedener Krebszelllinien, einschließlich Brustkrebszellen, hemmt . In der Medizin wird Przewaquinon A auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen und Krebs untersucht . In der Industrie wird es bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Przewaquinon A entfaltet seine Wirkung, indem es spezifische molekulare Pfade angreift. Es hemmt die PIM1-Kinase, die eine entscheidende Rolle bei der Zellmigration und der Epithel-Mesenchym-Transition (EMT) in Krebszellen spielt . Durch die Blockierung des ROCK2/STAT3-Signalwegs reduziert Przewaquinon A effektiv die Zellmigration und fördert die glatte Muskelentspannung . Dieser Wirkmechanismus macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten, darunter Krebs und Herz-Kreislauf-Erkrankungen.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics and Mechanism of Action

Przewaquinone A is classified as a quinonoid compound, which are known for their redox properties that contribute to various biological activities. Quinonoids, including this compound, have been shown to induce apoptosis, inhibit cell proliferation, and possess anti-inflammatory properties. These characteristics make them valuable in cancer research, particularly in targeting tumor cells.

Research indicates that this compound exhibits significant anticancer properties, particularly against lung cancer and other malignancies. It has been documented to enhance the effectiveness of existing chemotherapy agents when used in combination therapies.

Case Study: Anticancer Efficacy in Lung Cancer

A study highlighted the synergistic effects of this compound with traditional chemotherapeutic agents. The combination treatment resulted in a marked increase in apoptosis rates among lung cancer cell lines compared to monotherapy approaches. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Other Biological Activities

Beyond its anticancer potential, this compound has been studied for its antimicrobial and anti-inflammatory properties. Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Biological Activities of this compound

| Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of M. aeruginosa |

| Anti-inflammatory | Reduces cytokine production |

| Antioxidant | Scavenges free radicals |

Pharmacological Studies

Pharmacokinetic studies have demonstrated that this compound can be effectively absorbed and metabolized in vivo, suggesting its potential for therapeutic use. Its ability to cross biological membranes enhances its applicability as a drug candidate.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 3 hours |

| Metabolism | Hepatic |

Wirkmechanismus

Przewaquinone A exerts its effects by targeting specific molecular pathways. It inhibits the PIM1 kinase, which plays a crucial role in cell migration and epithelial-mesenchymal transition (EMT) in cancer cells . By blocking the ROCK2/STAT3 signaling pathway, this compound effectively reduces cell migration and promotes smooth muscle relaxation . This mechanism of action makes it a promising candidate for treating various diseases, including cancer and cardiovascular disorders.

Vergleich Mit ähnlichen Verbindungen

Przewaquinon A ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine spezifische hemmende Wirkung auf die Gefäßkontraktion hat und potente biologische Aktivitäten aufweist. Ähnliche Verbindungen sind Neoprzewaquinon A, das ebenfalls aus Salvia miltiorrhiza gewonnen wird und eine zytotoxische Aktivität gegen verschiedene Krebszelllinien zeigt . Andere verwandte Verbindungen sind Tanshinon I und Tanshinon IIA, die für ihre entzündungshemmenden und antitumoralen Wirkungen bekannt sind .

Ähnliche Verbindungen

- Neoprzewaquinon A

- Tanshinon I

- Tanshinon IIA

- Cryptotanshinon

Diese Verbindungen teilen ähnliche strukturelle Eigenschaften und biologische Aktivitäten, aber Przewaquinon A zeichnet sich durch seinen einzigartigen Wirkmechanismus und seine spezifischen hemmenden Wirkungen auf die Gefäßkontraktion aus.

Biologische Aktivität

Przewaquinone A is a compound derived from the plant Salvia miltiorrhiza, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Overview of this compound

This compound is a methoxyfuranocoumarin that exhibits significant biological activities. It has been studied for its potential therapeutic applications due to its effects on various biological systems.

Case Studies and Research Findings

- Algicidal Effects : Research has demonstrated that this compound possesses algicidal properties against Microcystis aeruginosa, a harmful cyanobacterium. The study indicated that this compound inhibits the growth of this alga through specific biochemical pathways, making it a candidate for environmental applications in controlling algal blooms .

- Antibacterial Properties : In vitro studies have shown that this compound exhibits antibacterial activity against several pathogenic bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism was observed in tests involving both Gram-positive and Gram-negative bacteria .

- Antifungal Activity : this compound has also been tested for antifungal effects, showing efficacy against various fungal strains. The compound interferes with fungal cell wall synthesis, which is crucial for maintaining cell integrity .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation.

- Mechanism of Action : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in diseases characterized by excessive inflammation .

- Research Evidence : In animal models, administration of this compound resulted in reduced markers of inflammation, indicating its potential use in treating inflammatory disorders .

In Vitro and In Vivo Studies

- Cytotoxic Effects : this compound has shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. Studies indicate that the compound induces apoptosis through the activation of caspase pathways .

- Mechanisms of Action : Research suggests that this compound may inhibit tumor growth by interfering with cell cycle progression and promoting oxidative stress within cancer cells. This dual action enhances its efficacy as a chemotherapeutic agent .

- Animal Studies : In vivo studies using mouse models have demonstrated that treatment with this compound leads to significant tumor regression without notable toxicity to normal tissues, highlighting its potential as a selective anticancer agent .

Data Summary Table

| Biological Activity | Mechanism of Action | Evidence Type |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | In vitro studies |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Animal models |

| Anticancer | Induction of apoptosis; inhibition of cell cycle | In vitro & in vivo studies |

Eigenschaften

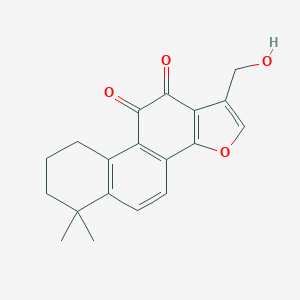

IUPAC Name |

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVTERMWMYLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345818 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76843-23-7 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Przewaquinone A and where is it found?

A1: this compound is a naturally occurring diterpene quinone primarily found in the roots of Salvia species, particularly Salvia przewalskii and Salvia miltiorrhiza. [, , , , ]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated potent cytotoxic effects against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. [] Additionally, it exhibits antibacterial activity against Gram-positive bacterial strains. [] Studies also suggest a potential role in inhibiting vascular contractions, possibly contributing to the cardiovascular benefits associated with Salvia przewalskii. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H22O5, and its molecular weight is 342.39 g/mol. [, ]

Q4: How is this compound typically isolated and purified from plant extracts?

A4: Various chromatographic techniques are employed for the isolation and purification of this compound. These include silica gel column chromatography, [, , ] macroporous resin chromatography, [] RP-C18 column chromatography, [] Sephadex LH-20 column chromatography, [, ] and high-speed countercurrent chromatography (HSCCC). [, ] Preparative HPLC is also utilized for final purification. []

Q5: Can you describe the structural characteristics of this compound based on spectroscopic data?

A5: The structure of this compound has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, FAB-MS, and NOESY. [, , , , , ] These analyses reveal key structural features such as a quinone moiety, a furan ring, and hydroxyl substitutions, confirming its classification as an abietane diterpenoid. []

Q6: Has the total synthesis of this compound been achieved?

A6: Yes, the total synthesis of this compound has been successfully accomplished. []

Q7: What are the major metabolites of Tanshinone IIA identified in rats and how are they formed?

A7: Research has identified twelve metabolites of Tanshinone IIA in rat bile, urine, and feces. [] These metabolites are primarily generated through two metabolic routes: hydroxylation and dehydrogenation. [] Among them, Tanshinone IIB, Hydroxytanshinone IIA, this compound, and Dehydrotanshinone IIA have been tentatively identified by comparing their chromatographic and mass spectral characteristics with standard compounds. []

Q8: Have any studies investigated the potential for this compound to induce or inhibit drug-metabolizing enzymes?

A8: While the provided research does not directly address the effects of this compound on drug-metabolizing enzymes, studies on the structurally similar compound Tanshinone IIA suggest a potential role in modulating drug metabolism. Specifically, research suggests that the hydrogenation of Dehydrotanshinone IIA and Tanshinone IIA, leading to the formation of metabolites M9 and M12, may be catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO). []

Q9: Are there any known analytical methods for the characterization and quantification of this compound?

A9: Several analytical methods have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) with DAD detection, [] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance liquid chromatography/multi-stage mass spectrometry (HPLC/MSn) are commonly used techniques. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.